trans-9-Methyl-7-decenoic acid
Description
Contextualization within Branched-Chain Unsaturated Fatty Acid Research
Branched-chain fatty acids (BCFAs) are a diverse group of lipids characterized by the presence of one or more methyl groups on the main carbon chain. dellait.comnih.govtaylorandfrancis.com These branches lead to distinct physical and chemical properties compared to their linear counterparts, such as lower melting points and altered membrane fluidity. nih.govmdpi.com BCFAs can be found in a wide array of organisms, from bacteria to mammals, where they play crucial roles in cellular structure and function. dellait.complos.org
Unsaturated fatty acids, on the other hand, contain one or more double bonds in their acyl chain, which introduces kinks and further influences membrane dynamics. mdpi.com The combination of a methyl branch and a double bond, as seen in trans-9-Methyl-7-decenoic acid, results in a unique molecular architecture. The "trans" configuration of the double bond at the 7th position and the methyl group at the 9th position of a decanoic acid backbone create a specific stereochemistry that likely dictates its interactions with other molecules and its metabolic fate. ontosight.ainih.gov
Research into BCFAs has revealed their involvement in various biological processes. In bacteria, they are integral components of cell membranes, contributing to their fluidity and stability, which is crucial for survival in diverse environments. dellait.com In humans, BCFAs are found in skin, the gut, and are known to be produced by the gut microbiota. tandfonline.comnih.gov They are believed to play roles in immune modulation and metabolic pathways. nih.govtandfonline.com The study of specific isomers like this compound is therefore essential to dissect the precise functions of this class of fatty acids.
Significance in Contemporary Biochemical and Ecological Studies
While direct research on this compound is limited, its structural characteristics suggest potential significance in several contemporary research areas.
In the realm of biochemistry , the unique structure of this fatty acid implies a potential role as a signaling molecule. Fatty acids and their derivatives are increasingly recognized as key players in cellular communication. asm.orgfrontiersin.org For instance, other decenoic acid isomers, such as cis-2-decenoic acid, have been identified as signaling molecules in bacteria that can influence biofilm formation and dispersal. asm.org It is plausible that this compound could have similar or distinct signaling functions in various biological systems.
From an ecological perspective, branched and unsaturated fatty acids are of great interest, particularly in the study of insects. These compounds are major components of cuticular hydrocarbons, which form a waxy layer on the insect's exoskeleton, preventing water loss and protecting against pathogens. researchgate.netnih.gov Furthermore, specific fatty acid derivatives serve as pheromones, mediating communication for mating and social behavior. wikipedia.orgresearchgate.net The structural specificity of this compound makes it a candidate for such specialized ecological roles in insects or other organisms.
Structure
3D Structure
Properties
CAS No. |
61229-05-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-9-methyldec-7-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,13)/b8-6+ |
InChI Key |
MAXWNMPBFJYJBB-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCCC(=O)O |
Canonical SMILES |
CC(C)C=CCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Trans 9 Methyl 7 Decenoic Acid
Laboratory and Scalable Synthesis Approaches
The construction of the unique carbon skeleton of trans-9-Methyl-7-decenoic acid relies on advanced synthetic methods capable of precisely controlling chain length, branching, and stereochemistry.
Esterification-Based Syntheses
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is fundamental in the chemistry of fatty acids. However, in the context of synthesizing this compound, esterification is primarily considered a method for derivatization or protection of the carboxyl group rather than a primary method for constructing the C11 carbon chain itself. ontosight.ai The synthesis of the core molecule would first require establishing the branched, unsaturated backbone, after which esterification could be employed. For instance, the corresponding fatty acid would first be synthesized, and then it could be converted to its methyl or other alkyl ester via standard acid-catalyzed esterification with the appropriate alcohol. ontosight.ai
Olefin Metathesis Strategies, including Cross-Metathesis
Olefin metathesis is a powerful and versatile catalytic reaction for the rearrangement of alkenes, widely applied in oleochemistry for modifying the structure of unsaturated fatty acids. scielo.br Cross-metathesis (CM), a reaction between two different olefins, is particularly valuable for creating novel chemical structures from renewable feedstocks like vegetable oils. acs.orgias.ac.in
A prominent industrial application of this technology is the ethenolysis (cross-metathesis with ethylene) of methyl oleate (B1233923), a major component of many vegetable oils. This reaction cleaves the C18 chain of methyl oleate to produce two valuable C10 compounds: 1-decene (B1663960) and methyl 9-decenoate. scielo.brgoogle.com This process demonstrates the feasibility of using metathesis to shorten fatty acid chains on a large scale.
While no direct synthesis of this compound via a single cross-metathesis step is prominently documented, a plausible synthetic route can be proposed based on established principles. The target molecule could theoretically be assembled by the cross-metathesis of two smaller, strategically chosen olefins. A hypothetical reaction could involve a C8 fragment containing a carboxylic acid (or ester) and a terminal double bond, reacted with a branched C4 olefin, as detailed in the table below.
Table 1: Hypothetical Cross-Metathesis Route to a Precursor of this compound This table outlines a theoretical reaction pathway.
| Reactant 1 | Reactant 2 | Catalyst | Product 1 (Target Precursor) | Product 2 (Byproduct) |
|---|---|---|---|---|
| 7-Octenoic acid methyl ester | 3-Methyl-1-butene | Ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst) | Methyl trans-9-methyl-7-decenoate | Propylene |
This reaction would need to be followed by hydrolysis of the methyl ester to yield the final carboxylic acid. The selection of a suitable ruthenium catalyst would be critical to ensure high conversion and selectivity for the desired trans isomer. acs.org
Transesterification Processes for Fatty Acid Methyl Esters
Transesterification is a crucial industrial process used to convert triglycerides (the primary components of fats and oils) into fatty acid alkyl esters. acs.org In this reaction, the glycerol (B35011) backbone of the triglyceride is exchanged with a simple alcohol, most commonly methanol (B129727), to produce fatty acid methyl esters (FAMEs) and glycerol as a byproduct.
This process is central to the production of biodiesel and is also the primary method for obtaining the FAMEs, such as methyl oleate, that serve as key starting materials for subsequent olefin metathesis reactions. acs.org Therefore, transesterification represents a critical upstream step that makes large-volume, renewable feedstocks available for the synthesis of modified fatty acids like this compound and its related compounds. frontiersin.org The process is typically catalyzed by an acid or base.
Derivatization Techniques for Structural and Functional Probing
Derivatization involves chemically modifying a compound to create a new one with different properties, often for analytical purposes or to explore its functional potential.
Formation of Methyl Esters and other Alkyl Esters
One of the most common derivatization techniques for carboxylic acids is their conversion into esters. For this compound, this is typically achieved by reacting the acid with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst. The resulting methyl or ethyl esters are generally more volatile and less polar than the parent acid, making them more suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). This transformation allows for easier separation, identification, and quantification.
Table 2: General Esterification of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| trans-9-Methyl-7-decenoic acid | Methanol | Acid catalyst (e.g., H₂SO₄), heat | Methyl trans-9-methyl-7-decenoate |
| trans-9-Methyl-7-decenoic acid | Ethanol | Acid catalyst (e.g., H₂SO₄), heat | Ethyl trans-9-methyl-7-decenoate |
Branched Monoester Synthesis via Epoxidation and Ring-Opening Esterification
The carbon-carbon double bond in this compound provides a reactive site for introducing further complexity and functionality. A powerful two-step method for this is epoxidation followed by ring-opening. google.com
First, the C7 double bond is converted into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through enzymatic methods. frontiersin.orggoogle.com This internal epoxide is a reactive intermediate. google.com In the second step, the epoxide ring is opened by nucleophilic attack. Using another carboxylic acid as the nucleophile in an acid-catalyzed ring-opening esterification results in the formation of a new, more complex branched ester with hydroxyl functionality. google.comresearchgate.net This technique allows for the attachment of various acyl groups to the fatty acid backbone, enabling detailed structural and functional probing.
Table 3: Derivatization via Epoxidation and Ring-Opening
| Step | Reactant | Reagent(s) | Intermediate/Product | Description |
|---|---|---|---|---|
| 1. Epoxidation | trans-9-Methyl-7-decenoic acid (or its ester) | Peroxy acid (e.g., m-CPBA) | 7,8-Epoxy-9-methyldecanoic acid (or its ester) | The trans-double bond is converted into an epoxide ring. |
| 2. Ring-Opening | 7,8-Epoxy-9-methyldecanoic acid (or its ester) | Acetic Acid (CH₃COOH), acid catalyst | Branched hydroxy-acetate derivative | The epoxide is opened by acetic acid to form a branched ester with a new hydroxyl group and an acetate (B1210297) group. |
This strategy significantly expands the chemical diversity that can be generated from a single unsaturated fatty acid, creating molecules with a wide range of potential properties. researchgate.net
Stereocontrolled Synthesis and Isomeric Purity
Achieving a high degree of stereochemical control is paramount in the synthesis of this compound to ensure the desired trans (or E) configuration of the double bond.
Stereocontrolled Synthesis:
A plausible and effective strategy for the stereocontrolled synthesis of the trans double bond is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high E-selectivity, especially when using phosphonate (B1237965) reagents that generate unstabilized ylids.
A potential synthetic route could involve:
Preparation of an Aldehyde: Starting from a suitable precursor, a six-carbon aldehyde, such as 4-methylpentanal, would be required.
Preparation of a Phosphonate Reagent: A phosphonate ester containing the rest of the carbon backbone with the carboxylic acid moiety (in a protected ester form), for example, ethyl (diethylphosphono)acetate, would be used.
Horner-Wadsworth-Emmons Reaction: The phosphonate is deprotonated with a base (e.g., sodium hydride) to form the phosphonate carbanion, which then reacts with the aldehyde. This reaction almost exclusively yields the trans-α,β-unsaturated ester.
Final Steps: Subsequent chemical modifications, such as selective reduction of a different functional group or deprotection of the ester, would yield the final target acid. The HWE reaction is a well-established method for generating E-alkenes with high isomeric purity. ias.ac.in
Isomeric Purity:
Ensuring and verifying the isomeric purity of the final product is a critical step. The primary concern is the presence of the corresponding cis (Z) isomer. A combination of preparative separation techniques and analytical verification methods is employed.
Purification of Isomers:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the preparative separation of cis and trans isomers of fatty acid esters. researchgate.net Using a C18 column and an appropriate mobile phase like acetonitrile, baseline separation of the isomers can often be achieved. researchgate.net
Silver Ion Chromatography (Ag+-HPLC): This method provides excellent separation of unsaturated fatty acid isomers. It utilizes a stationary phase impregnated with silver ions, which form reversible π-complexes with the double bonds. The differing stability of the complexes between cis and trans isomers allows for their effective separation. semanticscholar.org
Analysis of Isomeric Purity:
Gas Chromatography (GC): GC, particularly capillary GC, is a standard method for determining the purity of fatty acids (typically as their methyl esters). nih.gov It can effectively separate many positional and geometric isomers.
Mass Spectrometry (MS): When coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry provides definitive structural information. Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can pinpoint the exact location and stereochemistry of double bonds in derivatized fatty acids, offering unambiguous isomer identification. sciex.com
Interactive Data Table: Techniques for Isomeric Purity Assessment
| Technique | Purpose | Principle | Reference(s) |
|---|---|---|---|
| RP-HPLC | Separation | Differential partitioning of isomers between a nonpolar stationary phase and a polar mobile phase. | researchgate.net |
| Ag+-HPLC | Separation | Reversible π-complex formation between Ag+ ions and C=C double bonds, with different strengths for cis and trans isomers. | semanticscholar.org |
| GC-MS | Analysis | Separation by volatility/polarity followed by mass-based detection and fragmentation for structural confirmation. | nih.gov |
| LC-EAD-MS/MS | Analysis | Chromatographic separation followed by advanced mass spectrometry fragmentation to determine double bond position and geometry. | sciex.com |
Biosynthesis and Metabolic Pathways of Branched Chain Unsaturated Fatty Acids
De Novo Biosynthesis Mechanisms in Prokaryotic and Eukaryotic Systems
The creation of fatty acids from non-lipid precursors, known as de novo biosynthesis, occurs through distinct mechanisms in prokaryotic and eukaryotic systems. These pathways provide the foundational saturated fatty acid chains that can be later modified to introduce unsaturation and branching.
Oxygen-Independent Pathways: Isomerization and Elongation
Primarily found in bacteria, the oxygen-independent or "anaerobic" pathway for unsaturated fatty acid synthesis is a fascinating example of enzymatic multitasking. drugbank.comresearchgate.net This pathway introduces a double bond into the growing acyl chain during the elongation cycle itself, without the need for molecular oxygen. drugbank.comresearchgate.net
A key enzyme in this process in Escherichia coli is FabA, a bifunctional β-hydroxyacyl-ACP dehydratase/isomerase. drugbank.comoup.comnih.govnih.gov FabA catalyzes the dehydration of a β-hydroxyacyl-ACP intermediate, typically at the C10 stage (β-hydroxydecanoyl-ACP), to form a trans-2-enoyl-ACP. drugbank.comoup.comnih.gov Crucially, FabA can then isomerize this trans-2 double bond to a cis-3 double bond. drugbank.comoup.comnih.gov This cis-3-decenoyl-ACP is then further elongated by the fatty acid synthase (FAS) machinery to produce the final unsaturated fatty acids, most commonly palmitoleic acid (16:1Δ⁹) and cis-vaccenic acid (18:1Δ¹¹). drugbank.com
The formation of a branched-chain unsaturated fatty acid like trans-9-Methyl-7-decenoic acid in this pathway would necessitate a branched-chain starter unit. The synthesis of branched-chain fatty acids often begins with primers derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine, which provide isobutyryl-CoA, 2-methylbutyryl-CoA, or isovaleryl-CoA as starter units for the FAS. nih.govnih.govwur.nlresearchgate.net
Oxygen-Dependent Desaturation Pathways: Enzyme-Catalyzed Processes
In contrast to the anaerobic pathway, most eukaryotes and some prokaryotes utilize oxygen-dependent desaturases to introduce double bonds into fully formed saturated fatty acids. nih.govnih.govusf.eduagriculturejournals.cz These enzymes are non-heme iron-containing enzymes that catalyze the direct dehydrogenation of a fatty acyl chain, using molecular oxygen and a reducing agent like NADH or NADPH. nih.govusf.eduontosight.ai
These desaturases exhibit high specificity for the position of the double bond they introduce. For instance, stearoyl-CoA desaturase (SCD) introduces a double bond at the Δ⁹ position of stearoyl-CoA to form oleoyl-CoA. ontosight.ai The reaction involves the removal of two hydrogen atoms from adjacent carbons, with the electrons transferred to oxygen, forming water. usf.eduontosight.ai This process is crucial for maintaining membrane fluidity and producing precursors for more complex lipids. usf.edu The regulation of these desaturases is often linked to environmental factors such as temperature and oxygen availability. pnas.org
For a molecule like this compound, its synthesis via this pathway would first involve the creation of a 9-methyldecanoic acid, which would then be acted upon by a specific desaturase to introduce a double bond at the C-7 position with trans stereochemistry.
Enzymatic Systems Governing Double Bond Formation and Stereochemistry
The precise location and geometry (cis or trans) of double bonds are critical for the biological function of unsaturated fatty acids. This is governed by highly specific enzyme systems.
Dehydratases and Isomerases in Unsaturated Fatty Acid Biogenesis
As mentioned in the oxygen-independent pathway, dehydratases and isomerases are central to forming double bonds without direct oxygen input. In E. coli, FabA and another dehydratase, FabZ, both catalyze the dehydration of β-hydroxyacyl-ACP to a trans-2-enoyl-ACP. nih.gov However, only FabA possesses the unique ability to isomerize the double bond to the cis-3 position, which is the committed step for unsaturated fatty acid synthesis in this pathway. oup.comnih.govnih.gov The competition between the elongation of the trans-2 intermediate (leading to saturated fatty acids) and its isomerization by FabA (leading to unsaturated fatty acids) is a key regulatory point. oup.com
Other bacteria have evolved different enzymatic solutions. For example, Streptococcus pneumoniae uses an enzyme called FabM, a trans-2-/cis-3-decenoyl-ACP isomerase, which acts on the product of the FabZ dehydratase. drugbank.com This highlights the modularity and evolutionary adaptability of these biosynthetic pathways.
Role of Acyl Carrier Proteins (ACPs) in Biosynthetic Intermediates
The Acyl Carrier Protein (ACP) is a small, acidic protein that plays a central and indispensable role in fatty acid biosynthesis. oup.comwikipedia.org The growing fatty acid chain is covalently attached to the ACP via a phosphopantetheine prosthetic group. oup.comwikipedia.org This thioester linkage effectively solubilizes the hydrophobic acyl chain and tethers it, acting as a "swinging arm" that shuttles the intermediates between the active sites of the various enzymes of the fatty acid synthase complex.
The interaction between the acyl-ACP and the biosynthetic enzymes is not merely passive. The ACP itself can influence the specificity and efficiency of the enzymatic reactions. nih.gov The structure of the ACP and its interaction with partner enzymes are crucial for controlling chain length and the introduction of modifications like unsaturation. nih.gov For the biosynthesis of a branched-chain unsaturated fatty acid, the ACP would carry the growing methyl-branched acyl chain to the desaturase or the dehydratase/isomerase complex.
Metabolic Fates and Biotransformations in Diverse Organisms
Once synthesized, branched-chain unsaturated fatty acids can be incorporated into various cellular components or undergo further transformations. A primary fate is their incorporation into membrane phospholipids, where they play a critical role in modulating membrane fluidity, particularly in response to environmental stresses like changes in temperature or pH.
Branched-chain fatty acids can also be derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The intermediates of BCAA catabolism, such as isovaleryl-CoA, can serve as primers for the synthesis of monomethyl branched-chain fatty acids (mmBCFAs). nih.govwur.nlresearchgate.net
Interestingly, this compound is listed as a synonym for Elaidamide, which is the amide of elaidic acid (trans-9-octadecenoic acid). oup.com This suggests a potential metabolic fate for this compound could be its conversion to the corresponding fatty acid amide, trans-9-Methyl-7-decenoylamide. The biosynthesis of primary fatty acid amides is an area of active research, with proposed pathways including the amidation of fatty acyl-CoA thioesters. usf.edu
The table below summarizes the key enzymes and intermediates that would be putatively involved in the biosynthesis of this compound.
| Biosynthetic Step | Key Enzymes/Components | Intermediate/Product | Relevant Pathway |
| Primer Formation | Branched-chain α-keto acid dehydrogenase (BCKDH) | Branched-chain acyl-CoA (e.g., isovaleryl-CoA) | Branched-Chain Amino Acid Catabolism |
| Chain Elongation | Fatty Acid Synthase (FAS) Complex, Acyl Carrier Protein (ACP) | Saturated branched-chain fatty acyl-ACP | Fatty Acid Biosynthesis |
| Unsaturation (Oxygen-Independent) | β-hydroxyacyl-ACP dehydratase/isomerase (e.g., FabA-like) | trans-7-decenoyl-ACP | Anaerobic Unsaturated Fatty Acid Synthesis |
| Unsaturation (Oxygen-Dependent) | Fatty acyl-ACP desaturase | trans-7-decenoyl-ACP | Aerobic Unsaturated Fatty Acid Synthesis |
| Final Product | Thioesterase | This compound | Fatty Acid Biosynthesis |
| Potential Biotransformation | Amidase/Synthase | trans-9-Methyl-7-decenoylamide | Fatty Acid Amide Biosynthesis |
Advanced Analytical Methodologies for Characterization of Trans 9 Methyl 7 Decenoic Acid
High-Resolution Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating trans-9-Methyl-7-decenoic acid from intricate mixtures. The choice of technique is dictated by the volatility of the analyte and the complexity of the sample matrix.
Gas chromatography is a fundamental technique for the analysis of fatty acids; however, it requires the conversion of non-volatile compounds into volatile derivatives. researchgate.net For this compound, this is typically achieved through an esterification reaction to form the corresponding fatty acid methyl ester (FAME), which is more amenable to GC analysis. research-solution.comsigmaaldrich.com This derivatization process reduces the polarity of the carboxylic acid group, thereby increasing its volatility. researchgate.netsigmaaldrich.com
Common derivatization reagents include boron trifluoride (BF3) in methanol (B129727), which serves as a catalyst for the esterification process. research-solution.comsigmaaldrich.comlabtorg.kz The reaction involves heating the fatty acid with the reagent, followed by extraction of the resulting FAME into a non-polar solvent like hexane. research-solution.comlabtorg.kz
For the separation of FAMEs, particularly for resolving geometric isomers like cis and trans configurations, highly polar capillary columns are employed. researchgate.netsigmaaldrich.com Columns with cyanosilicone stationary phases, such as the SP-2560, are specifically designed for the detailed analysis of cis/trans FAME isomers, offering high resolution. sigmaaldrich.com The choice of a long capillary column, often up to 100 meters, can be crucial for achieving the necessary separation of complex isomer mixtures. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Highly polar (e.g., SP-2560, ZB-FAME) sigmaaldrich.comphenomenex.com | Separation of cis/trans and positional isomers |
| Column Dimensions | 75-100 m length, 0.18-0.25 mm I.D., 0.14-0.20 µm film thickness sigmaaldrich.com | Enhances resolution and separation efficiency |
| Carrier Gas | Helium or Hydrogen sigmaaldrich.comphenomenex.com | Mobile phase to carry analytes through the column |
| Injection Mode | Split injection (e.g., 100:1) phenomenex.com | Prevents column overloading with concentrated samples |
| Oven Temperature Program | Ramped temperature program (e.g., 80°C to 260°C) phenomenex.com | Optimizes separation of compounds with different boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) phenomenex.com | Detection and quantification of eluted compounds |
For exceptionally complex samples containing numerous fatty acid isomers, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. nih.govresearchgate.net This technique utilizes two columns with different stationary phase selectivities, typically a nonpolar column in the first dimension and a polar column in the second dimension. nih.gov A modulator, often cryogenic, is situated between the two columns to trap, refocus, and re-inject fractions of the eluent from the first column onto the second. aocs.org
The result is a structured two-dimensional chromatogram where chemically related compounds, such as FAMEs, appear in specific regions of the 2D plot. researchgate.net This ordered structure facilitates the identification of compound classes. researchgate.net GCxGC dramatically increases the peak capacity, which is roughly the product of the peak capacities of the individual columns, allowing for the separation of co-eluting peaks from a one-dimensional GC analysis. aocs.orgchula.ac.th This enhanced resolution is critical for distinguishing this compound methyl ester from other C11 fatty acid isomers or compounds with similar retention times in a single column system. nih.gov
While GC is the traditional method for FAME analysis, liquid chromatography (LC), particularly when coupled with mass spectrometry, has emerged as a powerful alternative for the analysis of fatty acids, including branched-chain fatty acids (BCFAs). chromatographyonline.com LC methods can be advantageous as they may not always require derivatization, although derivatization is often performed to improve ionization efficiency and chromatographic retention. nih.govspringernature.com
Reversed-phase liquid chromatography (RPLC) is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. chromatographyonline.comnih.gov The separation is based on the hydrophobicity of the analytes. For the analysis of BCFAs, ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. chromatographyonline.comnih.gov Studies have shown that C18 columns are effective for the analysis of long-chain BCFAs, allowing for the separation of isomers with different branching positions. chromatographyonline.comnih.gov
For enhanced selectivity, especially for isomeric separation, other types of columns, such as those with chiral stationary phases, have been investigated. chromatographyonline.comnih.gov The development of LC-MS/MS methods allows for the direct analysis of BCFAs in complex matrices like human plasma and bacterial lipid extracts. nih.govrsc.org
Mass Spectrometry (MS) and Hyphenated Detection Systems
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic system, it provides a wealth of information for unambiguous identification.
The coupling of gas chromatography with mass spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile compounds like the methyl ester of this compound. nih.gov After the FAME is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions generate a mass spectrum that serves as a chemical fingerprint.
The fragmentation pattern provides crucial information for structural elucidation. For FAMEs, characteristic ions can help determine the chain length and the position of methyl branches. beilstein-journals.org By comparing the obtained mass spectrum with spectral libraries (e.g., NIST) or with the spectrum of a pure standard, the identity of the compound can be confirmed with high confidence. nih.gov
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. This significantly enhances sensitivity and selectivity, allowing for the detection and quantification of trace amounts of this compound in complex samples. uni-due.de
| Finding | Significance for this compound Analysis | Reference |
|---|---|---|
| Derivatization to FAMEs is crucial for GC-MS analysis of fatty acids. | Enables volatility and thermal stability for GC separation and subsequent MS detection. | nih.gov |
| Electron Ionization (EI) provides reproducible mass spectra with extensive fragmentation. | The resulting fragmentation pattern is key to identifying the methyl branch position and double bond location. | beilstein-journals.org |
| High-resolution capillary columns are necessary for separating isomers. | Allows for the chromatographic separation from other C11 fatty acid isomers prior to MS detection. | researchgate.net |
| Spectral libraries are used for compound identification. | Matching the experimental mass spectrum against a library entry provides a high level of confidence in identification. | nih.gov |
A more advanced and highly selective technique involves the coupling of tandem differential mobility spectrometry (DMS) with gas chromatography (GC-DMS). DMS, also known as field asymmetric ion mobility spectrometry (FAIMS), separates ions in the gas phase based on their different mobility in high and low electric fields. nih.govmdpi.com This separation is dependent on the ion's size, shape, and charge. mdpi.com
When placed between the GC and the mass spectrometer, the DMS cell acts as an additional filter, separating ions that may be co-eluting from the GC column and even have the same mass-to-charge ratio (isobars). nih.govnih.gov For the analysis of fatty acid alkyl esters, DMS can separate ions of specific FAMEs from a complex mixture. nih.gov By applying specific compensation voltages, only the ion corresponding to the methyl ester of this compound would be transmitted to the mass spectrometer for detection. This dual-stage filtering significantly reduces chemical noise and improves the signal-to-noise ratio, enabling highly selective and sensitive quantification. nih.govmdpi.com
Time-of-Flight Mass Spectrometry (TOFMS) for Isomer Differentiation
Time-of-Flight Mass Spectrometry (TOFMS), especially when coupled with comprehensive two-dimensional gas chromatography (GCxGC), offers powerful capabilities for the differentiation of fatty acid isomers. frontiersin.orgmdpi.com This technique separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube. TOFMS is advantageous due to its high resolution, mass accuracy, and rapid data acquisition rates, which are crucial for resolving complex mixtures. frontiersin.orgfmach.it
For fatty acids, including branched-chain variants like this compound, isomer differentiation is a significant analytical challenge. Positional and geometric (cis/trans) isomers often exhibit very similar mass spectra under conventional electron ionization (EI), making their distinction difficult. researchgate.net However, advanced MS techniques and GCxGC-TOFMS can provide the necessary resolution. The superior separation power of GCxGC allows for the chromatographic separation of isomers that would co-elute in a one-dimensional GC system. frontiersin.orgmdpi.com The high-resolution mass spectra obtained from TOFMS can then reveal subtle differences in fragmentation patterns that allow for isomer identification. nih.gov
For instance, in the analysis of fatty acid methyl esters (FAMEs), TOFMS can distinguish between isomers based on fragmentation patterns influenced by the position of double bonds and methyl branches. nih.govresearchgate.net While electron ionization mass spectrometry is not always sufficient to distinguish between geometric isomers of unsaturated FAMEs, differences in the mass spectra of methylene-interrupted polyunsaturated fatty acid methyl esters have been observed, particularly related to the geometry of the double bonds. researchgate.net Techniques like MALDI LIFT-TOF/TOF mass spectrometry have demonstrated the ability to locate methyl branches and double bond positions in other long-chain fatty acids by analyzing characteristic fragment ions. nih.gov The combination of GCxGC's enhanced separation with the high-speed, full-spectral acquisition of TOFMS is a highly effective tool for the detailed profiling of complex fatty acid mixtures and the identification of specific isomers like this compound. mdpi.comfmach.it
Pre-Analytical Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step in the analytical workflow for fatty acids to ensure accurate and reliable quantification. researchgate.net This process typically involves extraction of lipids from the sample matrix, isolation of the desired lipid fraction, and derivatization to make the analytes suitable for chromatographic analysis. nih.gov For this compound, which is a carboxylic acid, these steps are essential for achieving the volatility and thermal stability required for gas chromatography.
Common sample preparation techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids. researchgate.netnih.gov For analyzing fatty acids within the phospholipid fraction of a sample, an automated method can be employed which includes total lipid extraction, SPE isolation of phospholipids, followed by hydrolysis and derivatization. nih.gov
Esterification for GC Analysis
Gas chromatography is a primary technique for fatty acid analysis, but the inherent low volatility and polarity of free fatty acids make them unsuitable for direct analysis. e3s-conferences.org Therefore, a derivatization step, most commonly esterification to form fatty acid methyl esters (FAMEs), is required. nih.govgcms.cz This process replaces the acidic proton of the carboxyl group with a methyl group, significantly increasing the volatility of the compound.
The conversion of this compound to its methyl ester, methyl 9-methyl-7-decenoate, allows for its analysis by GC. smolecule.com There are several methods for preparing FAMEs:
Acid-catalyzed esterification: This involves reacting the fatty acid with an alcohol (typically methanol) in the presence of an acid catalyst like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). e3s-conferences.orgnih.gov For example, a sample can be hydrolyzed with potassium hydroxide (B78521), acidified, and then methylated using BF₃ in methanol. nih.gov
Base-catalyzed transesterification: This method is used for lipids like triglycerides and phospholipids, where the fatty acids are already esterified to a glycerol (B35011) backbone. A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol is used to cleave the fatty acids from the glycerol and simultaneously form FAMEs. nih.govcabidigitallibrary.org
The choice of method depends on the nature of the sample. For free fatty acids like this compound, acid-catalyzed esterification is the appropriate choice. nih.gov
Table 1: Common Esterification Methods for GC Analysis of Fatty Acids
| Method | Catalyst | Typical Conditions | Application |
|---|---|---|---|
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃)-Methanol | Heat at 37°C for 20 minutes after initial hydrolysis and acidification. nih.gov | Free Fatty Acids |
| Acid-Catalyzed Methanolysis | Hydrochloric Acid (HCl) in Methanol/Water | Incubate at 45°C overnight or heat at 100°C for 1-1.5 hours. nih.gov | Sterol esters, triacylglycerols, phospholipids, free fatty acids |
Specific Derivatization Reagents (e.g., Pentafluorobenzylbromide)
Beyond esterification for GC-FID or standard GC-MS, highly sensitive detection methods like electron capture detection (GC-ECD) or negative-ion chemical ionization (NICI-MS) require specific derivatization reagents. sigmaaldrich.comresearchgate.net Pentafluorobenzyl bromide (PFBBr) is a versatile and widely used reagent for this purpose. sigmaaldrich.comsigmaaldrich.com
PFBBr reacts with the carboxyl group of fatty acids, such as this compound, to form pentafluorobenzyl (PFB) esters. researchgate.netsigmaaldrich.com This reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide ion on the PFBBr molecule. researchgate.net The resulting PFB esters are highly electrophilic due to the presence of the five fluorine atoms, making them exceptionally sensitive to electron capture detectors. sigmaaldrich.comsigmaaldrich.com This allows for the detection of trace amounts of carboxylic acids. sigmaaldrich.com
The derivatization can be performed under various conditions, including in aqueous systems or organic solvents. researchgate.net The reaction can be catalyzed by a base or facilitated by using phase-transfer catalysts like crown ethers or tetrabutylammonium (B224687) hydrogen sulfate. sigmaaldrich.comsigmaaldrich.comacs.org
Table 2: Characteristics of Pentafluorobenzyl Bromide (PFBBr) Derivatization
| Feature | Description | Reference |
|---|---|---|
| Reagent | 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | sigmaaldrich.comsigmaaldrich.com |
| Target Analytes | Carboxylic acids, phenols, mercaptans, sulfonamides | sigmaaldrich.comsigmaaldrich.com |
| Derivative | Pentafluorobenzyl (PFB) ester | researchgate.net |
| Detection Method | Gas Chromatography-Electron Capture Detection (GC-ECD), GC-MS (NICI) | sigmaaldrich.comsigmaaldrich.com |
| Advantage | High sensitivity due to the strong electron-capturing properties of the PFB group. | sigmaaldrich.comresearchgate.net |
| Reaction Conditions | Can be performed in organic or aqueous/organic systems, often with a base or phase-transfer catalyst. | researchgate.netsigmaaldrich.comacs.org |
Application as an Analytical Reference Standard
The availability of pure, well-characterized chemical compounds is essential for the accuracy and validity of analytical measurements. superchroma.com.tw In this context, this compound, or its esterified form, can serve as an analytical reference standard. A certified reference material (CRM) is a standard where the property values, such as concentration and purity, are certified through a metrologically valid procedure, and it comes with a certificate. nist.gov
As a reference standard, this compound would be used for:
Identification: The retention time and mass spectrum of the standard are compared to peaks in a sample chromatogram to confirm the presence of the analyte. smolecule.com
Quantification: A calibration curve is generated by analyzing known concentrations of the reference standard. The concentration of the analyte in a sample is then determined by comparing its peak area or height to the calibration curve. apiservices.biz
For a compound to be suitable as a reference standard, its purity must be accurately determined. nist.gov Commercial suppliers of chemical standards provide compounds that have been thoroughly evaluated to ensure high quality and are suitable for use in demanding analytical techniques like GC and HPLC. superchroma.com.twaccustandard.com The use of a specific reference standard for this compound is crucial for obtaining accurate quantitative data in research and quality control applications.
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Impact of Double Bond Position and Stereochemistry (trans-isomerism) on Bioactivity
The position and stereochemistry of the double bond in fatty acids are critical determinants of their biological activity. The trans configuration at the 7-position of trans-9-Methyl-7-decenoic acid significantly influences its shape and, consequently, its interaction with biological targets.
The position of the double bond along the fatty acid chain is equally important. Positional isomers of fatty acids, where the double bond is located at different carbons, often display varied biological effects. scispace.com For example, petroselinic acid (cis-6-octadecenoic acid) and oleic acid (cis-9-octadecenoic acid) are positional isomers with distinct physical and chemical properties. d-nb.info The location of the double bond at the 7-position in this compound is a specific structural feature that contributes to its unique bioactivity profile when compared to other decenoic acid isomers. The separation and identification of such geometric and positional isomers are crucial for understanding their specific biological roles and often require advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) with specialized columns. researchgate.net
Significance of Methyl Branching for Molecular Recognition and Functional Outcome
Methyl branching in fatty acids introduces another layer of structural diversity that significantly impacts their biological function. The methyl group at the 9-position of this compound is a key structural feature that influences its molecular recognition and subsequent functional outcomes.
The presence of a methyl group can affect a fatty acid's physical properties, such as its melting point and fluidity. isarpublisher.com More importantly, it can play a crucial role in the specific binding of the molecule to its biological target. The methyl branch can act as a key interacting group, fitting into a specific hydrophobic pocket within a receptor or enzyme active site. This lock-and-key interaction is fundamental for molecular recognition. It is plausible that the biosynthesis of such branched-chain fatty acids involves the incorporation of methylmalonate instead of malonate during the fatty acid synthesis pathway. rsc.org
The position of the methyl branch is critical. For example, the quantification of methyl-branched fatty acids in various food products has shown a wide diversity of isomers, each with potentially different biological roles. researchgate.net The specific location of the methyl group at the 9-position in this compound distinguishes it from other methyl-decenoic acid isomers and is likely a key determinant of its specific biological activity. Structure-activity relationship studies on other bioactive lipids have often highlighted the importance of such substitutions for potent and selective activity.
Comparative Analysis with Positional and Geometric Isomers in Biological Systems
To fully appreciate the unique biological role of this compound, it is essential to compare its activity with that of its positional and geometric isomers. Such comparative analyses help to delineate the precise structural requirements for its observed biological effects.
Geometric isomers, with their different spatial arrangements, can have vastly different biological activities. For example, in the case of octadecadienoic acid, the cis-9, trans-11 and trans-9, cis-11 isomers of conjugated linoleic acid (CLA) are known to have distinct physiological effects. nih.gov Similarly, comparing the bioactivity of this compound with its cis counterpart would reveal the importance of the trans configuration for its specific function.
Positional isomers of unsaturated fatty acids also exhibit differential biological activities. The position of the double bond can influence which enzymes metabolize the fatty acid and the nature of the resulting signaling molecules. For instance, the biological effects of oleic acid (double bond at the 9th carbon) and its positional isomers are not identical. scispace.com A comparative study of this compound with isomers where the double bond is at a different position (e.g., the 2- or 4-position) would highlight the significance of the double bond's location at the 7-position. For example, cis-2-decenoic acid has been identified as a fatty acid signaling molecule that can influence bacterial biofilm dispersion and metabolic activity. asm.orgnih.gov This underscores how a change in the double bond's position can lead to a completely different biological function.
| Feature | This compound | cis-Isomer | Positional Isomer (e.g., cis-2-decenoic acid) |
| Double Bond Geometry | trans | cis | cis |
| Double Bond Position | 7 | 7 | 2 |
| Conformation | More linear | Kinked | Kinked |
| Potential Biological Role | Specific receptor/enzyme interaction | Different binding affinity and activity | Signaling molecule for biofilm dispersion |
Elucidation of Molecular Targets and Signaling Pathways at the Cellular Level
Identifying the specific molecular targets and signaling pathways modulated by this compound is key to understanding its mechanism of action at the cellular level. This involves a range of experimental approaches, from biochemical assays to systems biology techniques.
One approach to identifying molecular targets is through affinity-based methods, where a modified version of the compound is used to pull down its binding partners from cell lysates. Another is to use computational docking studies to predict potential interactions with known protein structures. Once potential targets are identified, their interaction with this compound can be validated through in vitro binding assays and functional assays.
Emerging Research Frontiers and Methodological Advancements for Trans 9 Methyl 7 Decenoic Acid
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Functional Research
The functional roles and biosynthetic pathways of branched-chain fatty acids like trans-9-methyl-7-decenoic acid are increasingly being explored through the powerful lens of omics technologies. Metabolomics and transcriptomics, in particular, offer a system-wide view of the metabolic and genetic landscapes within organisms, providing invaluable insights into the production and function of these specialized molecules.
Integrated multi-omics approaches are revealing the intricate molecular mechanisms that govern various biological processes. ahajournals.org For instance, the combined analysis of the transcriptome and metabolome has been instrumental in understanding complex conditions by linking gene expression profiles with metabolite changes. nih.govnih.gov Such approaches have successfully identified key genes and metabolic pathways involved in the production of various compounds. researchgate.net
In the context of fatty acid research, omics studies have shed light on the regulation of both straight-chain and branched-chain fatty acid metabolism. For example, studies in cattle have utilized transcriptomics and lipid metabolomics to analyze adipose tissues, identifying candidate genes that influence fat deposition through their roles in fatty acid synthesis and metabolism. mdpi.com Similarly, research on the differences in muscle mass and flavor between cattle breeds has integrated metabolomics and transcriptomics to pinpoint key metabolic pathways, including those for branched-chain fatty acid oxidation. nih.gov The gene ACOX3, which encodes an enzyme involved in the oxidation of 2-methyl-branched-chain fatty acids, has been identified as a significant player in these processes. nih.gov
Furthermore, omics technologies are being applied to understand how organisms adapt to their environments by modifying their fatty acid composition. frontiersin.org In some bacteria, the synthesis of unsaturated or branched-chain fatty acids is essential for maintaining membrane fluidity and function at different temperatures. nih.gov The integration of metabolomics and transcriptomics can reveal the specific genes and metabolites involved in these adaptive responses. For instance, studies have shown that the expression of genes involved in fatty acid transport and activation is altered in certain disease states, highlighting the importance of these pathways in cellular metabolism. purina.co.uk
The application of these technologies to the study of trans-9-methyl-7-decenoic acid and other branched unsaturated fatty acids holds great promise for elucidating their biosynthetic pathways, regulatory networks, and functional roles in various organisms.
Table 1: Application of Omics Technologies in Fatty Acid Research
| Omics Technology | Application | Key Findings |
|---|---|---|
| Metabolomics | Analysis of metabolite profiles in tissues and biofluids. | Identification of key metabolites and metabolic pathways associated with specific traits or conditions. mdpi.comnih.gov |
| Transcriptomics | Analysis of gene expression profiles. | Identification of differentially expressed genes involved in fatty acid metabolism and regulation. mdpi.comnih.govpurina.co.uk |
| Integrated Omics | Combined analysis of metabolomic and transcriptomic data. | Elucidation of the links between gene expression and metabolite production, providing a more comprehensive understanding of biological systems. ahajournals.orgnih.govnih.gov |
Development of Novel Chemoenzymatic and Biocatalytic Synthetic Routes
The synthesis of structurally complex fatty acids such as trans-9-methyl-7-decenoic acid is an area of active research, with a growing emphasis on sustainable and efficient methods. Chemoenzymatic and biocatalytic approaches are emerging as powerful alternatives to traditional chemical synthesis, offering advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. mdpi.comnih.gov
Biocatalysis, which utilizes enzymes to catalyze chemical reactions, has been successfully employed for the synthesis of various fatty acid derivatives. researchgate.net Lipases, in particular, have proven to be versatile catalysts for the esterification and transesterification of fatty acids. For instance, immobilized Candida antarctica lipase (B570770) has been used in the chemoenzymatic synthesis of structured triacylglycerols containing eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.net This approach allows for the regioselective placement of fatty acids on the glycerol (B35011) backbone, which can influence the oxidative stability of the resulting triacylglycerols. researchgate.net
The development of biocatalytic routes for the production of branched-chain esters has also been explored. nih.gov The synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester with applications at low temperatures, has been achieved using Novozym® 435, an immobilized lipase. nih.govresearchgate.net This process, conducted in a solvent-free medium, demonstrates the potential of biocatalysis for the production of specialty chemicals. nih.govresearchgate.net However, the biocatalytic synthesis of esters from branched acids can be challenging, sometimes requiring high enzyme concentrations and long reaction times to achieve reasonable conversions. mdpi.com
Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer a powerful approach to the synthesis of complex molecules. nih.gov This methodology has been used to produce bioactive macrocyclic peptides, where chemical synthesis of a linear precursor is followed by enzymatic cyclization. nih.govscispace.com A similar strategy could be envisioned for the synthesis of trans-9-methyl-7-decenoic acid, potentially involving the enzymatic introduction of the methyl branch or the double bond into a synthetic precursor.
Furthermore, metabolic engineering of microorganisms is a promising avenue for the biocatalytic production of specific fatty acids. By modifying the β-oxidation pathway in Escherichia coli, researchers have been able to synthesize trans-2-decenoic acid from decanoic acid. preprints.org This was achieved by overexpressing key enzymes such as fatty acyl-CoA synthase, fatty acyl-CoA dehydrogenase, and acyl-CoA thioesterase, while inhibiting competing pathways. preprints.org Similar strategies could be adapted for the production of trans-9-methyl-7-decenoic acid.
Table 2: Examples of Chemoenzymatic and Biocatalytic Synthesis of Fatty Acid Derivatives
| Product | Synthetic Approach | Key Enzymes/Catalysts | Reference |
|---|---|---|---|
| Structured Triacylglycerols | Chemoenzymatic | Immobilized Candida antarctica lipase (CAL), LipozymeTM | researchgate.netskemman.is |
| 2-Ethylhexyl 2-methylhexanoate | Biocatalytic | Novozym® 435 (immobilized lipase) | nih.govresearchgate.net |
| trans-2-Decenoic acid | Metabolic Engineering | Fatty acyl-CoA synthase (FadD), Fatty acyl-CoA dehydrogenase (FadE), Acyl-CoA thioesterase (YdiI) | preprints.org |
| Sebacic acid | Chemoenzymatic | Oleate (B1233923) hydratase | google.com |
Computational Modeling and in silico Approaches for Predictive Research and Lead Optimization
Computational modeling and in silico approaches are becoming indispensable tools in modern chemical and biological research, offering the potential to accelerate the discovery and optimization of bioactive compounds like trans-9-methyl-7-decenoic acid. These methods allow researchers to predict molecular properties, simulate biological interactions, and guide experimental design, thereby saving time and resources.
In silico techniques are widely used for drug discovery and lead optimization. d-nb.info Quantitative structure-activity relationship (QSAR) models, for example, can be used to predict the biological activity of compounds based on their chemical structure. mdpi.com These models have been successfully applied to identify potential agonists for targets like the free fatty acid receptor 1 (FFA1), which is involved in insulin (B600854) secretion. mdpi.com Molecular docking is another powerful tool that predicts the binding mode of a ligand to a protein, providing insights into the molecular interactions that govern biological activity. mdpi.comuinsgd.ac.id This information can be used to design more potent and selective compounds.
In the context of fatty acid research, computational approaches are being used to understand their biosynthesis and to engineer microorganisms for enhanced production. Genome-wide metabolic network models can predict the effect of genetic modifications on metabolic fluxes, guiding the selection of gene targets for deletion or overexpression to improve the production of desired fatty acids. nih.gov For instance, constraint-based modeling has been used to identify gene deletions in Escherichia coli that increase the production of C12 fatty acids. nih.gov
Furthermore, in silico methods can be used to predict the physicochemical properties and pharmacokinetic profiles of novel fatty acid derivatives, which is crucial for their development as potential therapeutic agents. tandfonline.com These predictions can help to identify compounds with favorable drug-like properties, such as good oral bioavailability and low toxicity, early in the discovery process. tandfonline.com
The application of these computational tools to trans-9-methyl-7-decenoic acid could provide valuable insights into its potential biological targets and mechanisms of action. Molecular docking studies could be used to screen for potential protein receptors, while QSAR models could be developed to predict the activity of related compounds. This information could guide the synthesis of new derivatives with improved properties and facilitate the exploration of their therapeutic potential.
Table 3: In silico Approaches in Fatty Acid Research
| In silico Method | Application | Potential for trans-9-Methyl-7-decenoic Acid Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Predicting the biological activity of derivatives and guiding lead optimization. mdpi.com |
| Molecular Docking | Predicting the binding mode of a ligand to a protein. | Identifying potential protein targets and understanding molecular interactions. mdpi.comuinsgd.ac.id |
| Metabolic Modeling | Simulating metabolic networks to predict the effects of genetic modifications. | Guiding the metabolic engineering of microorganisms for the production of trans-9-methyl-7-decenoic acid. nih.gov |
| Pharmacokinetic Prediction | Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. | Assessing the drug-likeness of trans-9-methyl-7-decenoic acid and its derivatives. tandfonline.com |
Exploration of Uncharacterized Biological and Ecological Niches for Branched Unsaturated Fatty Acids
Branched unsaturated fatty acids, including compounds like trans-9-methyl-7-decenoic acid, are a diverse class of molecules with a wide range of biological and ecological roles. mdpi.com While some of their functions are well-established, such as their role in membrane fluidity and as signaling molecules, many of their activities in various organisms and ecosystems remain to be discovered. frontiersin.orgnih.gov
Marine organisms, in particular, are a rich source of novel fatty acids with unusual structures and interesting biological activities. mdpi.comifremer.fr These organisms have adapted to diverse and often extreme environments, leading to the evolution of unique metabolic pathways and the production of specialized lipids. ifremer.fr The exploration of these uncharacterized ecological niches holds significant potential for the discovery of new branched unsaturated fatty acids with novel functions.
Fatty acids play crucial roles in marine food webs, serving as trophic biomarkers that can be used to trace energy flow and predator-prey relationships. mdpi.com The specific fatty acid profiles of different organisms can provide insights into their diet and ecological niche. mdpi.com The discovery of trans-9-methyl-7-decenoic acid or related compounds in new marine species could therefore provide valuable information about their biology and their role in the ecosystem.
In addition to their ecological roles, branched unsaturated fatty acids can also have important physiological functions. In bacteria, the composition of fatty acids in the cell membrane is critical for adaptation to environmental changes such as temperature and pH. frontiersin.org The ability to synthesize branched-chain and unsaturated fatty acids allows bacteria to maintain membrane fluidity and function under a wide range of conditions. frontiersin.org The study of bacteria from diverse and underexplored environments could lead to the identification of novel mechanisms for fatty acid modification and new types of branched unsaturated fatty acids.
Furthermore, some fatty acids act as signaling molecules in both prokaryotes and eukaryotes. nih.gov For example, cis-2-decenoic acid, a signaling molecule produced by Pseudomonas aeruginosa, can induce the dispersion of biofilms. nih.gov It is possible that trans-9-methyl-7-decenoic acid or similar compounds have analogous signaling roles in other organisms, which could have implications for microbial communication and pathogenesis.
The continued exploration of uncharacterized biological and ecological niches, from the deep sea to the soil microbiome, is essential for uncovering the full diversity and functional potential of branched unsaturated fatty acids.
Table 4: Potential Sources and Roles of Uncharacterized Branched Unsaturated Fatty Acids
| Ecological Niche | Potential Organisms | Potential Roles |
|---|---|---|
| Marine Environments | Sponges, gorgonians, cyanobacteria, microalgae | Trophic biomarkers, chemical defense, signaling molecules mdpi.comifremer.fr |
| Extreme Environments (e.g., hot springs, deep-sea vents) | Extremophilic bacteria and archaea | Membrane fluidizers, adaptation to extreme conditions |
| Soil and Plant Rhizosphere | Soil bacteria, fungi | Interspecies communication, plant-microbe interactions |
| Insect-Microbe Symbioses | Symbiotic bacteria of insects | Pheromone biosynthesis, nutritional supplementation |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of trans-9-Methyl-7-decenoic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the trans-configuration at the 7,8 double bond and methyl substitution at C8. Gas chromatography-mass spectrometry (GC-MS) can validate purity and molecular weight. Infrared (IR) spectroscopy assists in identifying functional groups like carboxylic acid. For stereochemical resolution, compare retention times with synthesized standards or apply chiral column chromatography .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer : Store the compound in inert, oxygen-free environments (e.g., argon-purged vials) at –20°C to prevent oxidation of the unsaturated bonds. Use UV-Vis spectroscopy to monitor degradation products, and validate stability via repeated HPLC analysis over time. Include antioxidant agents like BHT in storage buffers if compatible with downstream applications .
Q. What are the recommended protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Employ a Wittig reaction between 9-methyl-7-decenal and a stabilized ylide to establish the trans double bond. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize cis-isomer formation. Purify via fractional distillation or preparative HPLC, and validate isomer purity using polarimetry or NOESY NMR .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis to assess sources of heterogeneity, such as differences in cell lines, dosage regimes, or solvent systems (e.g., DMSO vs. ethanol). Use sensitivity analysis to identify confounding variables (e.g., endotoxin levels in lipid preparations) and validate findings through orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with lipid membranes or protein targets?
- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields like CHARMM36 to model membrane insertion dynamics. For protein interactions, use docking software (AutoDock Vina) paired with density functional theory (DFT) to optimize ligand conformations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers design experiments to compare the metabolic effects of this compound with structurally similar fatty acids (e.g., trans-vaccenic acid)?
- Methodological Answer : Use isotope tracing (e.g., ¹³C-labeled compounds) in cell cultures or animal models to track incorporation into lipid pools. Pair this with transcriptomic profiling (RNA-seq) to identify pathway-specific differences. Control for chain length and double-bond position by including analogs like trans-10-octadecenoic acid .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .
Q. How can researchers address reproducibility challenges in synthesizing and testing this compound derivatives?
- Methodological Answer : Implement open-source lab notebooks with detailed reaction logs (e.g., temperature gradients, catalyst batches). Use interlaboratory validation via collaborative networks and share raw data in public repositories (e.g., Zenodo). Adhere to FAIR principles for metadata annotation .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
